2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with an amino group, a methylsulfanyl ethyl group, an oxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanoacetamide with 2-(methylsulfanyl)ethylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base such as sodium hydroxide. The reaction mixture is heated to reflux for several hours, followed by cooling and isolation of the product through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; typically performed in an inert atmosphere such as nitrogen or argon.
Substitution: Alkyl halides, acyl chlorides; typically performed in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one
- 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11N3OS |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-(2-methylsulfanylethyl)-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3OS/c1-13-3-2-6-7(12)5(4-9)8(10)11-6/h6,12H,2-3H2,1H3,(H2,10,11) |
InChI Key |
XOPJJMQIFQBSJU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=C(C(=N1)N)C#N)O |
Origin of Product |
United States |
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